molecular formula C17H13F3N4O B11188749 3-{[3-(trifluoromethyl)phenyl]amino}-8,9-dihydro-7H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-ol

3-{[3-(trifluoromethyl)phenyl]amino}-8,9-dihydro-7H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-ol

Cat. No.: B11188749
M. Wt: 346.31 g/mol
InChI Key: UKZCRCFABFUQDW-UHFFFAOYSA-N
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Description

3-{[3-(trifluoromethyl)phenyl]amino}-8,9-dihydro-7H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-ol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an amino group, and a cyclopenta-pyrido-pyrimidin-1-ol core. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(trifluoromethyl)phenyl]amino}-8,9-dihydro-7H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-ol typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Cyclopenta-Pyrido-Pyrimidin Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Amination Reaction: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(trifluoromethyl)phenyl]amino}-8,9-dihydro-7H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-{[3-(trifluoromethyl)phenyl]amino}-8,9-dihydro-7H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[3-(trifluoromethyl)phenyl]amino}-8,9-dihydro-7H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C17H13F3N4O

Molecular Weight

346.31 g/mol

IUPAC Name

11-[3-(trifluoromethyl)anilino]-8,10,12-triazatricyclo[7.4.0.02,6]trideca-1,6,8,10-tetraen-13-one

InChI

InChI=1S/C17H13F3N4O/c18-17(19,20)10-4-2-5-11(7-10)22-16-23-14-13(15(25)24-16)12-6-1-3-9(12)8-21-14/h2,4-5,7-8H,1,3,6H2,(H2,21,22,23,24,25)

InChI Key

UKZCRCFABFUQDW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C3C(=C2C1)C(=O)NC(=N3)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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